4-Cyclopropyl-4-fluoropiperidine hydrochloride
Overview
Description
4-Cyclopropyl-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C8H15ClFN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopropyl group and a fluorine atom attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the catalytic dearomatization-hydrogenation sequence of fluoro-pyridine precursors to yield substituted, all-cis-(multi)fluorinated piperidines . The reaction conditions often include the use of specific catalysts and controlled temperature and pressure to ensure high diastereoselectivity.
Industrial Production Methods
Industrial production methods for 4-Cyclopropyl-4-fluoropiperidine hydrochloride are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of piperidine derivatives, while oxidation and reduction can lead to different functionalized piperidines.
Scientific Research Applications
4-Cyclopropyl-4-fluoropiperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. The cyclopropyl group can also contribute to the compound’s rigidity and overall conformation, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclopropyl-4-fluoropiperidine hydrochloride include other fluorinated piperidines and cyclopropyl-substituted piperidines. Examples include:
- 4-Fluoropiperidine
- 4-Cyclopropylpiperidine
- 4,4-Difluoropiperidine
Uniqueness
This compound is unique due to the combination of the cyclopropyl and fluorine substituents on the piperidine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications. The presence of both substituents can enhance the compound’s stability, binding affinity, and selectivity in biological systems compared to its analogs.
Properties
IUPAC Name |
4-cyclopropyl-4-fluoropiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c9-8(7-1-2-7)3-5-10-6-4-8;/h7,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHXXISOKTWLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNCC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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